
(2-Cyanoethyl)phenylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanoethyl)phenylcyanamide is an organic compound characterized by the presence of both cyano and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)phenylcyanamide typically involves the cyanation of primary and secondary amines and aniline derivatives. One common method is the oxidative cyanation using reagents such as N-chlorosuccinimide and zinc cyanide . This method avoids the direct handling of toxic cyanogen halides and is suitable for various amine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyanoethyl)phenylcyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as bleach (sodium hypochlorite) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Cyanogen bromide is often used in nucleophilic substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cyanamide derivatives, while substitution reactions can produce various substituted cyanamides.
Aplicaciones Científicas De Investigación
(2-Cyanoethyl)phenylcyanamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Cyanoethyl)phenylcyanamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Phenylcyanamide: Shares the phenyl and cyanamide groups but lacks the cyanoethyl group.
Benzylcyanamide: Similar structure with a benzyl group instead of a cyanoethyl group.
N-Phenylcyanamide: Another related compound with a different substitution pattern.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Número CAS |
78331-52-9 |
|---|---|
Fórmula molecular |
C10H9N3 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
2-cyanoethyl(phenyl)cyanamide |
InChI |
InChI=1S/C10H9N3/c11-7-4-8-13(9-12)10-5-2-1-3-6-10/h1-3,5-6H,4,8H2 |
Clave InChI |
HXBIFQHBAHWVCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
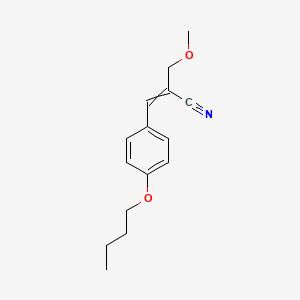
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
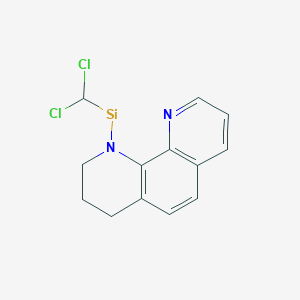
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
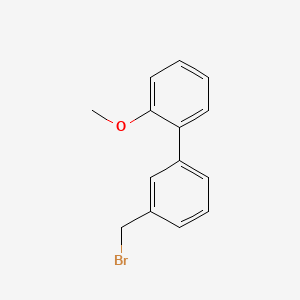
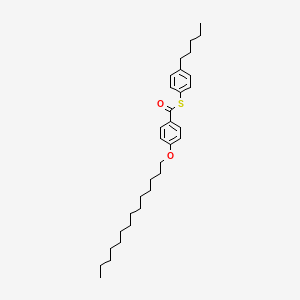
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
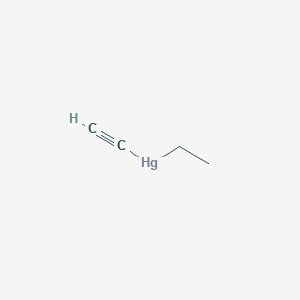
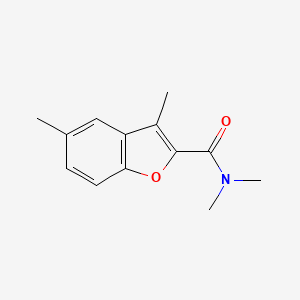

![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
